2-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
2-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a chloro group, a piperidinyl group, and a pyrimidinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group is introduced through a nucleophilic substitution reaction involving a suitable pyrimidine derivative and a piperidine derivative.
Chlorination: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The final step involves coupling the chlorinated pyrimidinyl intermediate with a benzamide derivative under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, amines, or thiols can be used under conditions like reflux or microwave irradiation.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an antagonist or agonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(cyclopropanecarboxamido)pyridin-4-yl]benzamide
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
2-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro group, piperidinyl group, and pyrimidinyl group contribute to its reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in biological assays, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17ClN4O |
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Molecular Weight |
316.78 g/mol |
IUPAC Name |
2-chloro-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H17ClN4O/c17-14-7-3-2-6-13(14)15(22)20-12-10-18-16(19-11-12)21-8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,20,22) |
InChI Key |
KEHARUMLNBCRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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